1,1-Difluoro-1-phenylpropan-2-one

Medicinal Chemistry ADME Blood-Brain Barrier

1,1-Difluoro-1-phenylpropan-2-one (CAS 29548-91-2) is a synthetic organic compound belonging to the class of α,α-difluoroketones. It possesses a geminal difluoro group directly adjacent to a carbonyl, imparting unique electronic and steric properties that are exploited in medicinal chemistry for modulating target engagement and metabolic stability.

Molecular Formula C9H8F2O
Molecular Weight 170.159
CAS No. 29548-91-2
Cat. No. B2431458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-1-phenylpropan-2-one
CAS29548-91-2
Molecular FormulaC9H8F2O
Molecular Weight170.159
Structural Identifiers
SMILESCC(=O)C(C1=CC=CC=C1)(F)F
InChIInChI=1S/C9H8F2O/c1-7(12)9(10,11)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyRUSAERAHUFWKED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Difluoro-1-phenylpropan-2-one (CAS 29548-91-2): A gem-Difluoromethyl Ketone Building Block for Medicinal Chemistry


1,1-Difluoro-1-phenylpropan-2-one (CAS 29548-91-2) is a synthetic organic compound belonging to the class of α,α-difluoroketones . It possesses a geminal difluoro group directly adjacent to a carbonyl, imparting unique electronic and steric properties that are exploited in medicinal chemistry for modulating target engagement and metabolic stability . This compound is primarily utilized as a research chemical and versatile building block for the synthesis of more complex fluorinated molecules, particularly in the development of potential therapeutic agents targeting kinases, GPCRs, and inflammatory pathways [1].

Why Generic Substitution of 1,1-Difluoro-1-phenylpropan-2-one Fails: The Critical Role of Fluorination Pattern


Substituting 1,1-Difluoro-1-phenylpropan-2-one with a non-fluorinated or even a mono-fluorinated phenylpropanone analog is not a viable procurement strategy for applications requiring specific physicochemical or biological profiles. The presence and precise positioning of the two fluorine atoms on the α-carbon are not interchangeable. The gem-difluoro group profoundly alters key molecular properties such as lipophilicity, metabolic stability, and binding affinity through unique stereoelectronic effects, including the 'gauche effect' and the ability to act as a carbonyl bioisostere [1]. Simply replacing it with a compound lacking this specific difluorination pattern will result in a different molecule with an unpredictable and likely divergent set of properties, jeopardizing experimental reproducibility and derailing established structure-activity relationships (SAR) [2]. The quantitative evidence below demonstrates exactly where this compound differentiates from its closest analogs.

Quantitative Differentiation Evidence for 1,1-Difluoro-1-phenylpropan-2-one (29548-91-2)


Enhanced Lipophilicity vs. Non-Fluorinated Analog: A Key Determinant for Blood-Brain Barrier Permeability

Fluorination at the α-carbon significantly increases lipophilicity, a critical parameter for passive membrane permeability. 1,1-Difluoro-1-phenylpropan-2-one exhibits a calculated LogP value of 2.37 . This is a substantial increase compared to its non-fluorinated parent compound, 1-phenylpropan-2-one, which has a significantly lower LogP, estimated at approximately 1.8. The ~0.57 LogP unit increase translates to roughly a 3-4 fold higher partition coefficient into non-polar environments like lipid bilayers, enhancing its potential for passive diffusion across biological membranes, including the blood-brain barrier.

Medicinal Chemistry ADME Blood-Brain Barrier

Modulated Lipophilicity Compared to Regioisomer: A Tool for Fine-Tuning Potency and Off-Target Liability

The precise position of the gem-difluoro group is a critical determinant of lipophilicity. 1,1-Difluoro-1-phenylpropan-2-one has a calculated LogP of 2.37 , which is notably lower than its regioisomer, 2,2-difluoro-1-phenylpropan-1-one, which has a calculated LogP of 2.52 . The difference of 0.15 LogP units demonstrates that the structural isomer with the difluoro group adjacent to the carbonyl (1,1-arrangement) is less lipophilic than the isomer with the difluoro group adjacent to the phenyl ring (2,2-arrangement).

Medicinal Chemistry ADME SAR

Potential for Unique Biological Activity: Evidence of CCR5 Antagonism

The specific 1,1-difluoro substitution pattern confers a distinct biological profile that is not shared by all fluorinated analogs. 1,1-Difluoro-1-phenylpropan-2-one and close analogs have been demonstrated to act as antagonists of the C-C chemokine receptor type 5 (CCR5), a key GPCR target in HIV infection and inflammatory diseases [1]. In functional cell-based assays using human MOLT4 cells, compounds with this core scaffold exhibited measurable antagonism of CCL5-induced calcium mobilization. For instance, a closely related derivative (CHEMBL2057534) showed an IC50 of 9.2 μM [1]. While the parent compound's direct IC50 may vary, the established activity of this chemotype in a therapeutically relevant pathway differentiates it from non-fluorinated or differently fluorinated phenylpropanones, which lack this documented biological activity [2].

Immunology HIV Inflammation GPCR

Optimized Metabolic Stability Profile: A Foundation for In Vivo Studies

The gem-difluoro group is a well-established tool for improving metabolic stability by blocking metabolic 'soft spots'. While direct human microsomal data for the isolated parent compound is not publicly available, a comparative analysis of matched molecular pairs (MMPs) provides crucial insight. In a study analyzing small phenyl group substituents, the di-fluoro substitution pattern offered a distinct metabolic profile compared to unsubstituted phenyl analogs, with the di-fluoro analog showing a measured metabolic stability of 38% parent compound remaining after 60 minutes in a human liver microsome (HLM) assay . This indicates significant, but not complete, resistance to oxidative metabolism, a key differentiator from non-fluorinated analogs that are typically rapidly metabolized by CYP450 enzymes [1].

ADME Drug Metabolism Lead Optimization

Key Application Scenarios for 1,1-Difluoro-1-phenylpropan-2-one in Research and Development


Medicinal Chemistry: Lead Optimization for CNS-Penetrant Kinase Inhibitors

Medicinal chemists optimizing a kinase inhibitor series can utilize 1,1-Difluoro-1-phenylpropan-2-one to replace a non-fluorinated or mono-fluorinated α-substituent. As demonstrated in Section 3, this substitution increases lipophilicity (LogP ~2.37 vs ~1.8 for non-fluorinated) , which is calculated to enhance passive permeability and potentially improve blood-brain barrier penetration. The specific 1,1-difluoro arrangement provides a lower LogP than its regioisomer (2.37 vs 2.52) , offering a more favorable balance between CNS exposure and potential off-target binding. This approach is a standard strategy for addressing poor brain exposure in preclinical candidates.

Medicinal Chemistry: Blockade of Metabolic Hotspots in a GPCR Antagonist Program

In a program developing antagonists for a GPCR target like CCR5, 1,1-Difluoro-1-phenylpropan-2-one serves a dual purpose. First, as shown by the class-level evidence of CCR5 antagonism for this chemotype [1], it provides a scaffold with validated biological activity. Second, the incorporation of the gem-difluoro group is expected to shield the α-position from oxidative metabolism. Based on cross-study data for a matched di-fluoro analog (38% parent remaining after 60 min in HLM) , this substitution is anticipated to significantly improve in vitro metabolic stability compared to non-fluorinated analogs, thereby increasing the probability of achieving a favorable pharmacokinetic profile in vivo.

Chemical Biology: Development of a More Stable Activity-Based Probe (ABP)

Researchers designing an activity-based probe (ABP) targeting serine hydrolases can use 1,1-Difluoro-1-phenylpropan-2-one as an electrophilic warhead. The gem-difluoro group creates a highly electrophilic carbonyl center, which can form a stable covalent adduct with the active-site serine. The enhanced metabolic stability inferred from its fluorination pattern (e.g., 38% remaining in HLM assays) suggests that a probe derived from this compound would exhibit a longer half-life in cellular assays compared to a probe based on the more metabolically labile 1-phenylpropan-2-one, leading to clearer and more interpretable labeling results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Difluoro-1-phenylpropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.